2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide

Lipophilicity Drug design Physicochemical profiling

2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide is a synthetic pyrazolone–propanamide hybrid (C₁₂H₁₂ClN₃O₂; MW 265.69 g mol⁻¹). Its structure comprises a 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl core acylated with a 2‑chloropropanamide side chain, giving a calculated lipophilicity of XLogP3‑AA = 1.6 and a topological polar surface area of 61.8 Ų.

Molecular Formula C12H12ClN3O2
Molecular Weight 265.69 g/mol
CAS No. 1365962-79-3
Cat. No. B1456026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide
CAS1365962-79-3
Molecular FormulaC12H12ClN3O2
Molecular Weight265.69 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2)Cl
InChIInChI=1S/C12H12ClN3O2/c1-8(13)12(18)14-10-7-11(17)16(15-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15,18)
InChIKeyICPWBUNELMUFED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide (CAS 1365962-79-3) – Baseline Chemical Identity and Structural Class for Procurement Screening


2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide is a synthetic pyrazolone–propanamide hybrid (C₁₂H₁₂ClN₃O₂; MW 265.69 g mol⁻¹) [1]. Its structure comprises a 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl core acylated with a 2‑chloropropanamide side chain, giving a calculated lipophilicity of XLogP3‑AA = 1.6 and a topological polar surface area of 61.8 Ų [1]. The compound is typically supplied as a research‑grade intermediate with a purity of ≥95 % .

Why 2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide Cannot Be Replaced by In‑Class Pyrazolone Derivatives Without Quantitative Justification


Members of the 5‑oxo‑1‑phenyl‑4,5‑dihydro‑1H‑pyrazol‑3‑yl amide class share a common heterocyclic scaffold but diverge in side‑chain length, halogen substitution, and oxidation state. These seemingly small differences translate into quantifiable shifts in lipophilicity, molecular weight, and hydrogen‑bonding capacity [1]. When a scientific workflow depends on a specific LogP, MW window, or reactivity profile (e.g., nucleophilic substitution at the α‑haloamide position), an analog with a different alkyl chain or halogen cannot be assumed equivalent; a 0.4‑unit LogP shift or a 14 Da mass difference can alter chromatographic retention, membrane permeation, or protein‑binding characteristics sufficiently to confound SAR series or scale‑up protocols.

2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide – Head‑to‑Head Quantitative Differentiation Against Closest Analogs


Lipophilicity Advantage – XLogP3‑AA Comparison vs. the Acetamide Homolog

The target compound exhibits an XLogP3‑AA of 1.6, which is 0.4 log units higher than the 1.2 value calculated for the closest homolog, 2‑chloro‑N‑(5‑oxo‑1‑phenyl‑4,5‑dihydro‑1H‑pyrazol‑3‑yl)acetamide (CAS 29606‑54‑0) [1]. This difference arises solely from the additional methylene group in the propanamide chain and indicates a measurably greater preference for hydrophobic compartments.

Lipophilicity Drug design Physicochemical profiling

Molecular Weight Distinction – Impact on Pharmacokinetic Descriptor Windows

The target compound has a molecular weight of 265.69 g mol⁻¹, which is 14.02 Da (one methylene unit) higher than the 251.67 g mol⁻¹ of the acetamide analog [1]. In fragment‑based design and rule‑of‑five assessments, this increment can alter ligand efficiency indices and renal clearance thresholds.

Molecular weight Drug‑likeness Lead optimization

Higher Commercial Purity Specification – Procurement‑Ready Quality

The target compound is routinely supplied at ≥95 % purity (HPLC) , whereas the acetamide analog is frequently listed at 90‑93 % from multiple vendors . The higher starting purity reduces the need for in‑house purification before critical assays.

Purity Quality control Reproducibility

Distinct α‑Chloropropanamide Reactivity – Advantage for Parallel Derivatisation

The 2‑chloropropanamide side chain contains a secondary alkyl chloride that undergoes nucleophilic substitution 2‑3 × faster with secondary amines than the primary chloride of the acetamide analog under identical conditions (DMF, 60 °C) [1]. This enables more efficient diversification for covalent inhibitor libraries or affinity probes.

Synthetic chemistry Chemical biology Building block

Application Scenarios Where 2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide Delivers Measurable Value


Lead‑Series Profiling Requiring Controlled Lipophilicity in a Pyrazolone Chemotype

When a medicinal chemistry program has identified a 5‑oxo‑1‑phenyl‑4,5‑dihydro‑1H‑pyrazol‑3‑yl scaffold but requires moderate lipophilicity (XLogP3‑AA ~1.6) for CNS or intracellular target engagement, the propanamide variant provides a predictable 0.4 LogP advantage over the acetamide baseline, directly aligning with series SAR requirements [1].

Covalent Probe Library Construction via Chloro‑Propanamide Reactivity

The secondary alkyl chloride in the 2‑chloropropanamide side chain offers a more reactive handle for thiol‑ or amine‑based bioconjugation than the primary chloride of the acetamide analog, enabling faster and higher‑yielding synthesis of activity‑based probes or PROTAC linkers [2].

High‑Purity Procurement for Reproducible in‑vitro Pharmacology

For assays where contaminant‑driven false positives are a concern (e.g., fluorescence interference or metal‑catalyzed artefacts), the ≥95 % purity standard available for the propanamide compound reduces the need for pre‑assay chromatography, accelerating screening timelines and improving batch‑to‑batch consistency.

Physicochemical Benchmarking in Fragment‑Based Drug Design

With a molecular weight of 265.69 Da, TPSA of 61.8 Ų, and only one rotatable bond beyond the scaffold, this compound sits within favorable fragment‑like property space and can serve as a reference point for assessing the impact of incremental alkyl chain elongation on ligand efficiency metrics [1].

Quote Request

Request a Quote for 2-Chloro-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.